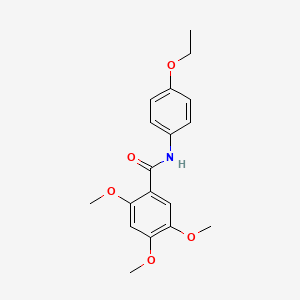![molecular formula C20H15N3O2 B5820383 4-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5820383.png)
4-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a heterocyclic compound that contains both pyridine and oxadiazole rings. This compound has shown promising results in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 4-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine is not fully understood. However, it has been reported to act as an inhibitor of various enzymes and receptors. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. Additionally, it has also been reported to act as an antagonist of the adenosine A2A receptor, a G protein-coupled receptor that is involved in various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine are diverse and depend on the specific application. In the field of medicinal chemistry, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. Additionally, it has also been studied for its potential as an antimicrobial agent. In the field of bioimaging, this compound has shown excellent fluorescent properties, making it a promising probe for imaging applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine is its versatility. It can be easily synthesized and modified to suit various scientific research applications. Moreover, it has shown excellent bioactivity in various assays, making it a promising compound for drug discovery. However, one of the limitations of this compound is its potential toxicity. Further studies are required to determine the safe dosage and potential side effects of this compound.
Direcciones Futuras
The potential applications of 4-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine are vast, and further research is required to explore its full potential. Some of the future directions that can be explored include:
1. Studying the mechanism of action of this compound in more detail to understand its full potential as a drug candidate.
2. Exploring the potential of this compound as a fluorescent probe for in vivo imaging applications.
3. Studying the potential of this compound as a ligand in catalysis.
4. Investigating the potential of this compound as an antimicrobial agent.
In conclusion, 4-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine is a promising compound that has shown excellent results in various scientific research fields. Its unique properties make it a versatile compound that can be used in various applications, including drug discovery, bioimaging, and catalysis. Further research is required to explore its full potential and determine its safety and potential side effects.
Métodos De Síntesis
The synthesis of 4-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine can be achieved through various methods. One of the most common methods is the reaction of 3-(benzyloxy)benzohydrazide with ethyl 2-bromo-5-formylpyridine-3-carboxylate in the presence of triethylamine and copper (I) iodide. This reaction leads to the formation of the desired compound with a yield of around 60%. Other methods for the synthesis of this compound have also been reported in the literature.
Aplicaciones Científicas De Investigación
The unique properties of 4-{5-[3-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine make it a promising compound for various scientific research applications. It has been extensively studied in the field of medicinal chemistry due to its potential as a drug candidate. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases. Moreover, it has also been studied for its potential as a fluorescent probe in bioimaging and as a ligand in catalysis.
Propiedades
IUPAC Name |
5-(3-phenylmethoxyphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-2-5-15(6-3-1)14-24-18-8-4-7-17(13-18)20-22-19(23-25-20)16-9-11-21-12-10-16/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIHRGFDOXAOTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(4-methylbenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5820305.png)


![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5820335.png)
![4-nitrobenzaldehyde (4,6-dimethylfuro[2,3-d]pyrimidin-2-yl)hydrazone](/img/structure/B5820337.png)

![3-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5820341.png)
![[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5820350.png)

![3-(3,4-dimethoxyphenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5820356.png)


